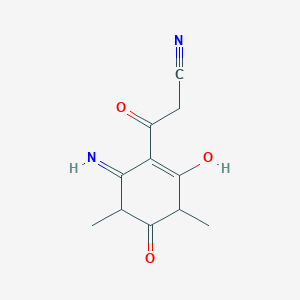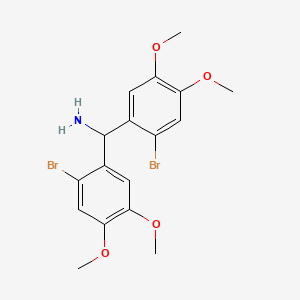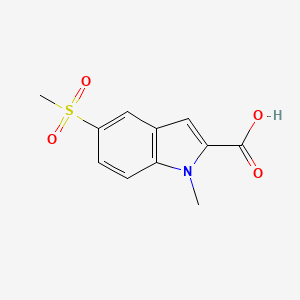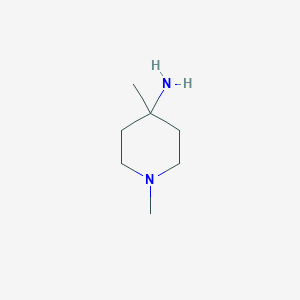
2-Bromoisonicotinoyl chloride
Übersicht
Beschreibung
2-Bromoisonicotinoyl chloride is a chemical compound with the molecular formula C6H3BrClNO . It has an average mass of 220.451 Da and a monoisotopic mass of 218.908646 Da . It is also known by other names such as 2-Bromopyridine-4-carbonyl chloride and 4-Pyridinecarbonyl chloride, 2-bromo- .
Molecular Structure Analysis
The molecular structure of 2-Bromoisonicotinoyl chloride consists of 6 carbon atoms, 3 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 1 oxygen atom . The structure is characterized by a bromine atom and a carbonyl chloride group attached to a pyridine ring .Physical And Chemical Properties Analysis
2-Bromoisonicotinoyl chloride has a density of 1.8±0.1 g/cm³ . It has a boiling point of 285.1±25.0 °C at 760 mmHg . The compound has a molar refractivity of 42.3±0.3 cm³ . It has 2 hydrogen bond acceptors and 1 freely rotating bond . The compound has a polar surface area of 30 Ų and a molar volume of 125.3±3.0 cm³ .Wissenschaftliche Forschungsanwendungen
Oxidative Treatment and Formation of Brominated Products : Brominated compounds, including those similar to 2-Bromoisonicotinoyl chloride, are studied for their reactivity and formation of by-products during water treatment processes. The study by Luo et al. (2019) investigated the oxidation of bromophenols and the formation of bromate and brominated polymeric products during water treatment, which indicates the environmental behavior and potential risks associated with brominated compounds in aquatic environments (Luo et al., 2019).
Halogen Exchange Reactions : Research on the synthesis of brominated compounds, such as the work by Fangfang (2008) on the synthesis of tert-butyl 2-bromoacetate from 2-bromoacetyl chloride, showcases the role of brominated intermediates in organic synthesis. Such studies demonstrate the utility of brominated compounds in facilitating halogen exchange reactions and the synthesis of various functionalized organic molecules (Fangfang, 2008).
Involvement in Advanced Oxidation Processes : The effects of chloride ion on the degradation of organic dyes by sulfate radical-based advanced oxidation processes, as studied by Yuan et al. (2011), can provide insights into how brominated compounds like 2-Bromoisonicotinoyl chloride might interact in similar chemical environments. This research can help understand the potential environmental impacts and treatment challenges of brominated organic compounds in water treatment scenarios (Yuan et al., 2011).
Eigenschaften
IUPAC Name |
2-bromopyridine-4-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-5-3-4(6(8)10)1-2-9-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNYBTVJFNWDCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoisonicotinoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone](/img/structure/B3164031.png)


